Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)-

Regiochemistry Physicochemical profiling Isomer comparison

Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)- (CAS 339549-11-0; IUPAC: (2E)-2-(5-methoxy-1-benzofuran-3-ylidene)acetonitrile) is a substituted benzofuranylidene acetonitrile with molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol. The compound features a 5-methoxy substituent on the benzofuran core, an exocyclic (E)-configured double bond at the 3-position, and a terminal nitrile group, yielding a computed LogP of approximately 2.0 and a topological polar surface area (TPSA) of 42.25 Ų.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B12582652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile,(5-methoxy-3(2H)-benzofuranylidene)-
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OCC2=CC#N
InChIInChI=1S/C11H9NO2/c1-13-9-2-3-11-10(6-9)8(4-5-12)7-14-11/h2-4,6H,7H2,1H3/b8-4-
InChIKeyOLTUJBVTUMWDIM-YWEYNIOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)-: Core Physicochemical Identity and Compound Class for Procurement Screening


Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)- (CAS 339549-11-0; IUPAC: (2E)-2-(5-methoxy-1-benzofuran-3-ylidene)acetonitrile) is a substituted benzofuranylidene acetonitrile with molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol [1]. The compound features a 5-methoxy substituent on the benzofuran core, an exocyclic (E)-configured double bond at the 3-position, and a terminal nitrile group, yielding a computed LogP of approximately 2.0 and a topological polar surface area (TPSA) of 42.25 Ų . It belongs to the broader class of 3-benzofurylidene acetonitriles, which are accessible via Wittig reaction of benzofuran-3(2H)-ones with cyanomethylenetriphenylphosphorane and serve as versatile intermediates for further synthetic elaboration, including reduction to physiologically active 2-(3-benzofuryl)ethylamines [2].

Why Generic Substitution Fails for Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)-: Structural Determinants That Preclude In-Class Interchangeability


Within the C11H9NO2 benzofuran-acetonitrile isomer space, three structurally distinct chemotypes coexist—the 5-methoxy ylidene (target), the 7-methoxy ylidene regioisomer, and the 5-methoxy-7-yl saturated acetonitrile—each possessing measurably different physicochemical signatures that render them non-interchangeable in synthetic or biological workflows . The position of the methoxy group (C5 vs. C7) alters LogP by approximately 0.12–0.13 units and modifies the predicted boiling point and density, while saturation of the exocyclic double bond eliminates the extended conjugation system that defines the ylidene scaffold's electronic character and its capacity to participate in stereospecific transformations . Furthermore, the (E)-configured exocyclic double bond has been identified as a critical determinant of binding conformation in benzofuran-3(2H)-ylidene derivatives targeting monoamine oxidase, where more flexible, saturated analogs lose substantial affinity [1]. These structural features are not cosmetic variations; each drives distinct reactivity, physicochemical behavior, and—based on class-level SAR—potentially divergent biological outcomes.

Product-Specific Quantitative Evidence Guide: Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)- Versus Closest Analogs


Regiochemical Differentiation: 5-Methoxy vs. 7-Methoxy Ylidene Isomer—Physicochemical Property Divergence

The 5-methoxy regioisomer (target, CAS 339549-11-0) exhibits a computed LogP of approximately 1.99 and a TPSA of 42.25 Ų, whereas the 7-methoxy regioisomer (CAS 339549-53-0) displays a higher LogP of 2.12 and a predicted boiling point of 349.0±42.0 °C at 760 mmHg with a density of 1.3±0.1 g/cm³ . The ~0.12–0.13 LogP difference between the two regioisomers, although modest in absolute terms, reflects a meaningful shift in lipophilicity that can influence chromatographic retention, membrane permeability, and solvent partitioning behavior in both analytical and synthetic contexts . Density and boiling point data for the 5-methoxy isomer are not experimentally reported in accessible databases, which itself represents a procurement-relevant gap: the 7-methoxy isomer is better characterized, but substitution at the 5-position places the methoxy group in electronic conjugation with the furan oxygen, altering the electron density distribution of the benzofuran ring relative to the 7-substituted analog.

Regiochemistry Physicochemical profiling Isomer comparison

Conjugation Integrity: Exocyclic Ylidene Double Bond (Target) vs. Saturated Acetonitrile Analog—Structural and Property Consequences

The target compound retains the (E)-configured exocyclic double bond linking the benzofuran-3(2H)-ylidene core to the acetonitrile moiety, maintaining an extended π-conjugation system. In contrast, the saturated analog 2-(5-methoxybenzofuran-7-yl)acetonitrile (CAS 555154-95-5) lacks this double bond and exhibits distinct physicochemical properties: a lower computed LogP of 1.82, a lower density of 1.2±0.1 g/cm³, and a lower boiling point of 334.6±27.0 °C compared to the 7-methoxy ylidene benchmark of 349.0±42.0 °C . The LogP decrease of approximately 0.17 units in the saturated analog relative to the 5-methoxy ylidene target is consistent with loss of the conjugated π-system's contribution to lipophilicity. Critically, literature on the broader (E)-2-(benzofuran-3(2H)-ylidene) scaffold has established that the rigid E-geometry of the exocyclic double bond is essential for high-affinity binding to biological targets such as monoamine oxidase, where more flexible 2-(1-benzofuran-3-yl) analogs lose substantial potency [1]. While the target compound itself has not been directly tested in MAO assays, the structural requirement for the ylidene geometry in this pharmacophore class is a well-documented SAR principle with direct implications for users selecting among benzofuran-acetonitrile chemotypes for medicinal chemistry campaigns.

Conjugation Olefin geometry Structure-property relationships

Nitrile Functional Handle: Synthetic Versatility Advantage Over the Ketone Precursor (5-Methoxybenzofuran-3(2H)-one)

The target compound (MW 187.19, C11H9NO2) differs from its direct synthetic precursor 5-methoxybenzofuran-3(2H)-one (CAS 39581-55-0; MW 164.16, C9H8O3) by replacement of the C3 carbonyl with a cyanomethylene group . This transformation, achieved via Wittig reaction with cyanomethylenetriphenylphosphorane, installs a nitrile functional handle that is absent in the ketone precursor [1]. The nitrile enables chemically orthogonal downstream transformations that the ketone cannot support: reduction with lithium aluminium hydride yields 2-(3-benzofuryl)ethylamines—compounds with documented physiological activity—while hydrolysis provides access to the corresponding carboxylic acid or amide derivatives [1]. The 3-coumaranone (benzofuran-3(2H)-one) scaffold itself has established MAO-B inhibitory activity (IC50 range 0.004–1.05 µM across a 20-compound series), but the ketone lacks the nitrile's capacity for further chain extension or amine synthesis without additional functional group interconversion steps [2]. For procurement decisions, the nitrile-bearing ylidene compound thus offers a more advanced intermediate with a broader synthetic trajectory.

Synthetic intermediate Nitrile reduction Derivatization

Hydrogen Bonding Profile: Zero H-Bond Donors and Three Acceptors—Differentiation from Hydroxy-Substituted Benzofuran Analogs

Computed descriptors for the target compound indicate zero hydrogen bond donors (HBD = 0), three hydrogen bond acceptors (HBA = 3; nitrile nitrogen, furan oxygen, and methoxy oxygen), and a single rotatable bond (the methoxy methyl group) [1]. This profile contrasts sharply with the biologically potent aurone analogs such as (Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (compound 5a), which bear a 6-hydroxy group (HBD = 1), have higher MW (>440 Da), and exhibit IC50 values below 100 nM against PC-3 prostate cancer cells [2]. The absence of hydrogen bond donors in the target compound predicts superior passive membrane permeability and reduced susceptibility to P-glycoprotein efflux relative to hydroxylated benzofuran derivatives, though the lower molecular complexity also means the compound lacks the tubulin-binding pharmacophore that drives the aurones' potent antineoplastic activity [2]. For users prioritizing CNS penetration or permeability over target engagement, the minimal HBD profile represents an intentional design feature.

Hydrogen bonding Drug-likeness Permeability

Synthetic Provenance: Wittig Reaction as a Defined, Scalable Entry Route with Documented Precedent

The target compound and its analogs are accessible via the Wittig reaction of the corresponding benzofuran-3(2H)-one with cyanomethylenetriphenylphosphorane, a methodology established by Chan, Elix, and Ferguson (1975) and demonstrated across multiple benzofuranone substrates [1]. This route is distinct from alternative benzofuran acetonitrile syntheses such as the Vilsmeier reaction of phenoxyacetonitriles, which produces 2-substituted benzofurans rather than the 3-ylidene scaffold [2]. The Wittig approach provides regiochemical control at the 3-position of the benzofuran, and the initial 3-methylene-2,3-dihydrobenzofuran products can undergo facile thermal, acid-, or base-catalyzed rearrangement to fully aromatic benzofurans, offering synthetic flexibility [1]. The 5-methoxybenzofuran-3(2H)-one core itself is synthesized from 3,4-dimethoxybenzaldehyde via Baeyer-Villiger oxidation followed by cyclization, with a reported yield of 84% for a key alkaline hydrolysis step . For procurement, understanding that the compound derives from a two-step sequence (benzofuranone formation, then Wittig olefination) rather than a single-step condensation informs purity expectations, potential impurity profiles (triphenylphosphine oxide), and batch-to-batch consistency assessments.

Wittig olefination Benzofuran synthesis Process chemistry

Absence of Direct Biological Profiling Data: A Procurement-Relevant Transparency Note

A systematic search of PubMed, PubChem BioAssay, and patent databases reveals that no direct in vitro IC50, Ki, EC50, or in vivo efficacy data have been published for Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)- (CAS 339549-11-0) as of the search date [1]. The compound is listed as a research chemical by multiple vendors at purities typically ≥95–98%, but biological activity data are absent from authoritative public repositories including PubChem BioAssay and ChEMBL [2]. This stands in contrast to structurally related benzofuran derivatives: (a) 3-coumaranone (benzofuran-3(2H)-one) derivatives have well-characterized MAO-B IC50 values as low as 4 nM [3]; (b) semisynthetic aurones bearing a 6-oxyacetonitrile substituent (e.g., compound 5a) exhibit PC-3 prostate cancer cell IC50 values below 100 nM and in vivo xenograft activity [4]. The target compound can be viewed as a minimalist scaffold that has not yet been subjected to systematic biological evaluation. This data gap should inform procurement decisions: users seeking a compound with pre-existing biological validation should consider the aurone or 3-coumaranone chemotypes, while those requiring a pristine, low-MW benzofuranylidene acetonitrile building block for de novo SAR exploration will find the target compound fit for purpose.

Data gap Procurement due diligence Biological characterization

Best Research and Industrial Application Scenarios for Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)-


Medicinal Chemistry: De Novo SAR Exploration of the Benzofuranylidene Acetonitrile Scaffold for CNS-Targeted Programs

The compound's zero hydrogen bond donor count, moderate TPSA of 42.25 Ų, and LogP of ~2.0 place it within favorable CNS drug-like property space, making it an ideal starting scaffold for blood-brain barrier-penetrant probe development [1]. Users can exploit the nitrile as a synthetic handle for generating diverse derivatives—reduction to ethylamines, hydrolysis to amides or carboxylic acids, or cycloaddition reactions—while the (E)-ylidene geometry preserves the rigid conformation that class-level SAR indicates is essential for target engagement at the benzofuran-3(2H)-ylidene binding motif [2]. The absence of pre-existing biological data (see Section 3) positions this compound as a clean-slate scaffold for intellectual property generation in early-stage drug discovery, free from crowded IP space that surrounds heavily characterized aurone or 3-coumaranone chemotypes [3].

Synthetic Methodology Development: Wittig Olefination Substrate Scope Expansion and Rearrangement Studies

As demonstrated by Chan, Elix, and Ferguson (1975), benzofuran-3(2H)-ylidene acetonitriles are direct products of the Wittig reaction between benzofuranones and cyanomethylenetriphenylphosphorane, and the initial 3-methylene-2,3-dihydrobenzofuran products undergo thermal, acid-, or base-catalyzed rearrangement to fully aromatic benzofurans [2]. The 5-methoxy substituent provides a spectroscopic handle (NMR, IR) for monitoring reaction progress and regiochemical outcome. This makes the target compound a valuable reference standard and substrate for academic and industrial groups developing new olefination, cyclization, or rearrangement methodologies, particularly those exploring the scope of Wittig reactions with heterocyclic ketones or investigating stereoelectronic effects of the methoxy substituent on reaction rates and product distributions.

Chemical Biology: Precursor to 2-(3-Benzofuryl)ethylamine Probe Molecules

The nitrile group of the target compound can be reduced with lithium aluminium hydride to yield 2-(3-benzofuryl)ethylamines, a compound class with documented physiological activity [2]. This two-step sequence—Wittig olefination of the benzofuranone followed by nitrile reduction—provides a concise entry to benzofuran ethylamine probes that can be further functionalized for chemical biology applications, including affinity chromatography ligand development, fluorescent probe synthesis, or PROTAC linker attachment. The 5-methoxy substitution provides a modifiable position for late-stage diversification while maintaining the core benzofuran pharmacophore that has been implicated in monoamine oxidase inhibition [4].

Analytical Method Development: Reference Standard for Regioisomer Discrimination in Benzofuran-Acetonitrile Isomer Purity Assessment

The measurable LogP difference between the 5-methoxy (LogP ~1.99) and 7-methoxy (LogP 2.12) ylidene regioisomers, combined with their identical molecular formula (C11H9NO2) and molecular weight (187.19), presents a chromatographic resolution challenge that makes the target compound valuable as a reference standard for HPLC or UPLC method development [1]. Analytical groups in pharmaceutical quality control or forensic chemistry can use the compound to validate separation methods capable of distinguishing methoxy-positional isomers of benzofuran acetonitriles, a capability directly relevant to impurity profiling in API manufacturing and regulatory submission contexts.

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